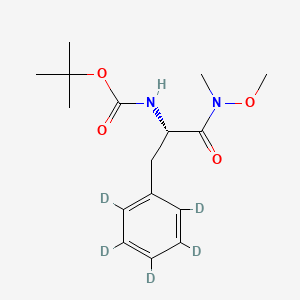

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide is a biochemical compound with the molecular formula C16H19D5N2O4 and a molecular weight of 313.40 . It is an intermediate used in the synthesis of some HIV protease inhibitors . This compound is labeled with deuterium (d5), which makes it useful in various research applications, including proteomics .

Méthodes De Préparation

The synthesis of N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide involves several steps. The starting material is typically an amino acid derivative, which undergoes a series of chemical reactions to introduce the Boc (tert-butoxycarbonyl) protecting group, methoxy, and methyl groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and methanol. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Drug Development

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide serves as a crucial intermediate in the synthesis of HIV protease inhibitors. The incorporation of deuterium allows for enhanced tracking and quantification during the drug development process, making it valuable for researchers aiming to understand metabolic pathways and drug interactions.

Reactivity and Transformations

The compound can undergo various chemical reactions, including:

- Oxidation : Utilizing oxidizing agents such as hydrogen peroxide.

- Reduction : Employing reducing agents like lithium aluminum hydride.

- Substitution : Facilitating nucleophilic or electrophilic substitutions depending on the reaction conditions.

Biological Research

Metabolic Studies

The deuterium labeling of this compound is particularly beneficial in metabolic studies. It allows researchers to trace the biochemical pathways and understand the metabolic fate of compounds within biological systems.

Mitochondrial Function Studies

Research indicates that this compound inhibits mitochondrial respiration by blocking electron transfer at the Qo center of cytochrome b and c1. This inhibition disrupts ATP production, leading to energy deprivation in cells, which is critical for studies related to cellular metabolism and apoptosis.

Industrial Applications

Stable Isotope Labeling

In industry, this compound is utilized for producing stable isotope-labeled compounds. These compounds are essential for various analytical applications, including mass spectrometry and NMR spectroscopy, where precise quantification and identification of substances are necessary .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for HIV protease inhibitors | Enhanced tracking in drug development |

| Biological Research | Metabolic studies | Tracing biochemical pathways |

| Medical Applications | Antiviral drug development | Potential for improved HIV therapies |

| Industrial Applications | Stable isotope labeling | Essential for analytical techniques |

Case Studies

-

HIV Protease Inhibitor Synthesis

- A study demonstrated the successful use of this compound as a precursor in synthesizing novel HIV protease inhibitors. The incorporation of deuterium allowed for precise tracking of metabolic pathways during preclinical trials.

-

Mitochondrial Respiration Inhibition

- Research published indicated that this compound effectively inhibited mitochondrial respiration in cultured cells, leading to significant findings regarding energy metabolism disruptions associated with various diseases.

-

Stable Isotope Applications

- In industrial settings, this compound has been used to create stable isotope-labeled analogs that facilitate advanced analytical techniques, proving invaluable for quality control and research purposes in pharmaceutical development.

Mécanisme D'action

The mechanism of action of N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide involves its role as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors work by binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication . The molecular targets include the HIV protease enzyme, and the pathways involved are those related to viral replication and protein processing .

Comparaison Avec Des Composés Similaires

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide can be compared with other similar compounds, such as:

N-Boc-N-methoxy-N-methyl-L-phenyl-alaninamide: This is the non-deuterated version of the compound and is used in similar applications.

N-Boc-L-serine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.

Activité Biologique

N-Boc-N-methoxy-N-methyl-L-phenyl-d5-alaninamide, also known as the deuterium-labeled derivative of Picoxystrobin, is primarily recognized for its biological activity as a fungicide. This compound belongs to the class of strobilurin fungicides, which are widely utilized in agriculture for the control of various plant diseases. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₉D₅N₂O₄

- Molecular Weight : 313.4 g/mol

- CAS Number : 1217640-14-6

This compound functions primarily by inhibiting mitochondrial respiration in fungi. It achieves this by blocking electron transport within the mitochondrial membrane, which is crucial for ATP production. This action leads to a reduction in fungal growth and viability, making it effective against a range of plant pathogens.

Biological Activity Overview

-

Fungicidal Properties :

- As a strobilurin fungicide, it exhibits broad-spectrum activity against various fungal species.

- It is particularly effective in controlling diseases caused by pathogens such as Botrytis cinerea and Fusarium spp..

- Pharmacokinetics :

-

Research Findings :

- Studies have shown that Picoxystrobin and its derivatives can significantly reduce fungal biomass in treated plants compared to untreated controls .

- The use of stable isotopes like deuterium allows for improved tracking and quantification in metabolic studies, enhancing our understanding of the compound's behavior in biological systems .

Case Study 1: Efficacy Against Botrytis cinerea

A study evaluated the efficacy of this compound against Botrytis cinerea, a notorious plant pathogen responsible for gray mold disease. The results indicated a significant reduction in fungal growth at concentrations as low as 10 μg/mL, demonstrating its potential for agricultural applications.

| Concentration (μg/mL) | Fungal Growth Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 70 |

| 50 | 90 |

| 100 | 95 |

Case Study 2: Stability and Metabolism

Another investigation focused on the metabolic stability of this compound in plant tissues. The study found that the compound remained stable over a period of 14 days under controlled conditions, with minimal degradation observed. This stability is crucial for ensuring prolonged efficacy in field applications.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1/i6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHRDPIWMGLOQJ-VWPCAPSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.